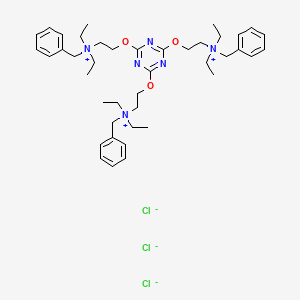
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a chlorophenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 4-chlorophenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazoline ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The pyrazoline ring can be oxidized to form pyrazole derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1-(3-Pyridylcarbonyl)-3-(4-chlorophenyl)-2-pyrazoline: Similar structure but with different substitution patterns.
1-(3-Pyridylcarbonyl)-5-(4-methylphenyl)-2-pyrazoline: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is unique due to the specific combination of the pyridylcarbonyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
121306-68-1 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12ClN3O/c16-13-5-3-11(4-6-13)14-7-9-18-19(14)15(20)12-2-1-8-17-10-12/h1-6,8-10,14H,7H2 |
InChI 键 |
NLMKLODMWITIFV-UHFFFAOYSA-N |
规范 SMILES |
C1C=NN(C1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



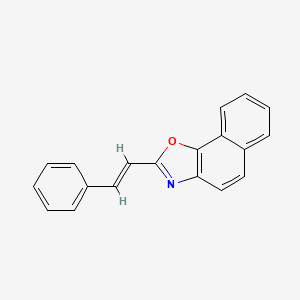
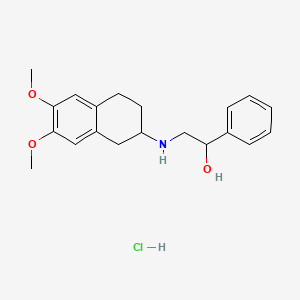
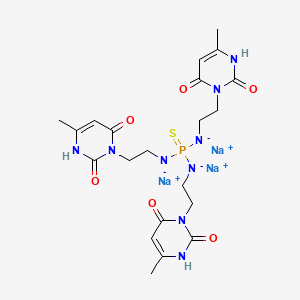

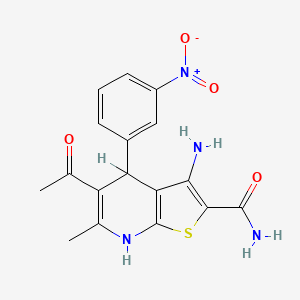
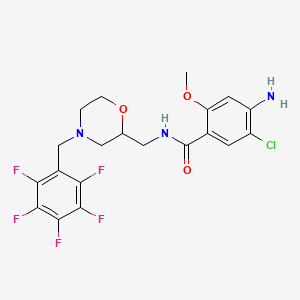
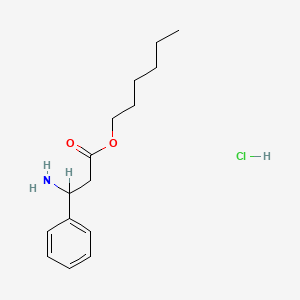
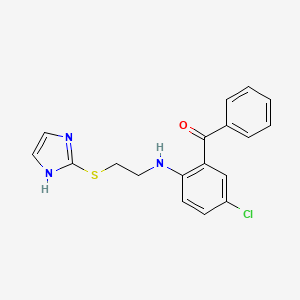

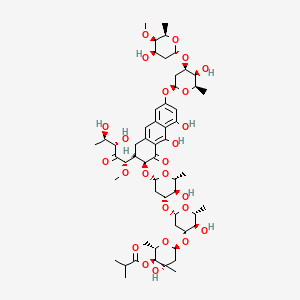
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

